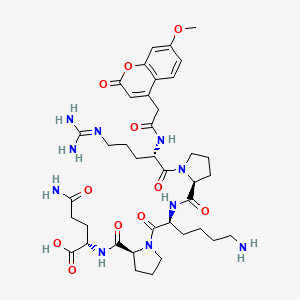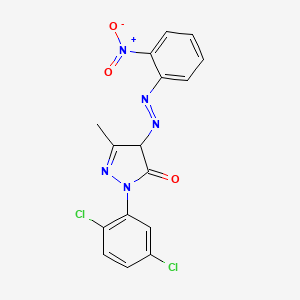
1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichlorophenyl, methyl, nitrophenyl, and pyrazolinone groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 2,5-dichlorophenyl hydrazine, which is then reacted with methyl acetoacetate to form the pyrazolinone ring. The azo coupling reaction with o-nitroaniline results in the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using agents like sodium borohydride or lithium aluminum hydride, can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: The azo group allows for coupling reactions with phenols or amines, forming new azo compounds.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, leading to inhibition or activation of specific biochemical processes. The presence of the azo and nitro groups plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one can be compared with other similar compounds such as:
1-(2,5-Dichlorophenyl)-3-methyl-4-phenylazo-2-pyrazolin-5-one: Lacks the nitro group, resulting in different reactivity and applications.
1-(2,5-Dichlorophenyl)-3-methyl-4-((o-aminophenyl)azo)-2-pyrazolin-5-one: Contains an amino group instead of a nitro group, affecting its chemical and biological properties.
1-(2,5-Dichlorophenyl)-3-methyl-4-((p-nitrophenyl)azo)-2-pyrazolin-5-one: The position of the nitro group is different, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
29330-49-2 |
|---|---|
Molecular Formula |
C16H11Cl2N5O3 |
Molecular Weight |
392.2 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-5-methyl-4-[(2-nitrophenyl)diazenyl]-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H11Cl2N5O3/c1-9-15(20-19-12-4-2-3-5-13(12)23(25)26)16(24)22(21-9)14-8-10(17)6-7-11(14)18/h2-8,15H,1H3 |
InChI Key |
GUOHODXWACDJHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2[N+](=O)[O-])C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



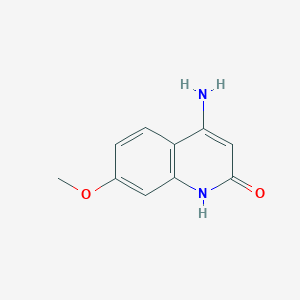

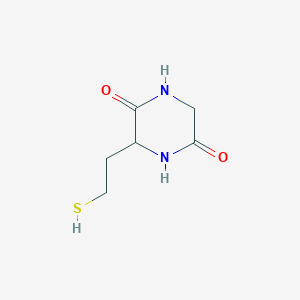
![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)
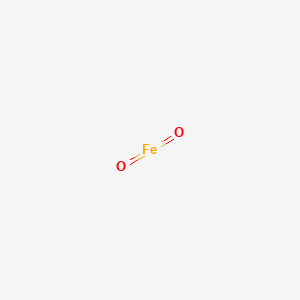
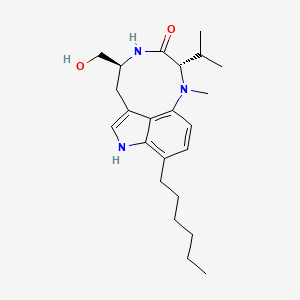
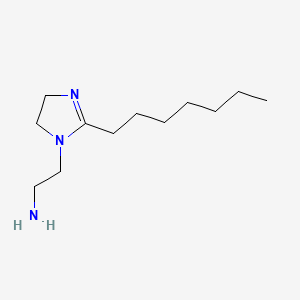
![tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione](/img/structure/B13745527.png)

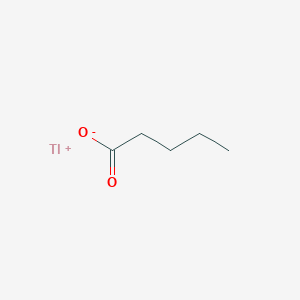
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)-](/img/structure/B13745531.png)
![disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate](/img/structure/B13745533.png)
